2-Cyano-1-benzothiophene-3-sulfonyl chloride

Description

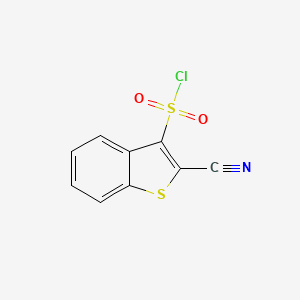

2-Cyano-1-benzothiophene-3-sulfonyl chloride is a heterocyclic compound featuring a benzothiophene core fused with a sulfonyl chloride (–SO₂Cl) group at position 3 and a cyano (–CN) substituent at position 2. The benzothiophene scaffold imparts aromatic stability, while the electron-withdrawing cyano and sulfonyl chloride groups enhance its reactivity, particularly in nucleophilic substitution reactions.

Properties

IUPAC Name |

2-cyano-1-benzothiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO2S2/c10-15(12,13)9-6-3-1-2-4-7(6)14-8(9)5-11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXRYVUNIDNOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C#N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyano-1-benzothiophene-3-sulfonyl chloride typically involves the reaction of 2-cyano-1-benzothiophene with chlorosulfonic acid. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Cyano-1-benzothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmacological agent due to its structural characteristics, which allow for interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit anticancer properties. The sulfonyl chloride functional group enhances the reactivity of the molecule, facilitating the formation of more complex structures that can target cancer cells effectively. For instance, compounds derived from 2-cyano-1-benzothiophene-3-sulfonyl chloride have shown promise in inhibiting tumor growth in preclinical models .

Anti-inflammatory Properties

Research has identified that sulfonyl derivatives can modulate inflammatory pathways. Specifically, they may act as inhibitors of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. This suggests that this compound could be developed into a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders .

Chemical Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives and other biologically active molecules.

Synthesis of Sulfonamides

The sulfonyl chloride group allows for easy conversion into sulfonamides, which are widely used in pharmaceuticals. The reaction typically involves nucleophilic substitution with amines or other nucleophiles, leading to the formation of sulfonamide bonds . This property is crucial for developing new drugs targeting various diseases.

Functionalization Reactions

This compound can also participate in functionalization reactions to introduce additional functional groups into the benzothiophene framework. This flexibility enables chemists to design and synthesize novel compounds with tailored properties for specific applications .

Materials Science

Beyond medicinal applications, this compound has potential uses in materials science, particularly in developing functional materials and polymers.

Conductive Polymers

Research indicates that thiophene derivatives can be incorporated into conductive polymer systems. The electronic properties of this compound make it a candidate for enhancing the conductivity and stability of organic electronic devices .

Photovoltaic Applications

The compound’s ability to participate in charge transfer processes positions it as a potential material for organic photovoltaic cells, where efficient charge separation is critical for device performance .

Case Studies

Several case studies exemplify the applications of this compound:

Mechanism of Action

The mechanism of action of 2-Cyano-1-benzothiophene-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of receptors, thereby exerting its effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key differences between 2-cyano-1-benzothiophene-3-sulfonyl chloride and analogous heterocyclic compounds:

Notes:

- In contrast, pyrazole-based analogs (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) exhibit stronger hydrogen-bonding capabilities due to their nitrogen-rich structure, favoring agrochemical applications .

- Substituent Effects: The –SO₂Cl group in this compound facilitates nucleophilic displacement reactions, making it more reactive than sulfanyl (–S–) or aldehyde (–CHO) substituents in pyrazole analogs. The cyano group further polarizes the benzothiophene ring, increasing electrophilicity at the sulfonyl chloride site .

- Discontinuation Trends: Both this compound and 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde are listed as discontinued, suggesting challenges in synthesis, stability, or market demand. For instance, sulfonyl chlorides are prone to hydrolysis, necessitating stringent storage conditions .

Reactivity and Stability Considerations

- Hydrolytic Stability : Sulfonyl chlorides are generally less stable than sulfonamides or sulfonic acids. The target compound’s reactivity in aqueous environments may limit its shelf life compared to pyrazole aldehydes, which are more resistant to hydrolysis.

- For example, sulfonated polymers or small molecules can enhance electron transfer in electrochemical sensors, as seen in TNT and DNT detection systems .

Biological Activity

Overview

2-Cyano-1-benzothiophene-3-sulfonyl chloride is a synthetic compound with the molecular formula CHClNOS and a molecular weight of 257.72 g/mol. This compound is notable for its potential biological activities, particularly in the context of enzyme inhibition and as a precursor in the synthesis of various biologically active molecules.

The synthesis of this compound typically involves the reaction of 2-cyano-1-benzothiophene with chlorosulfonic acid under controlled conditions. The sulfonyl chloride group makes it reactive towards nucleophiles, allowing for various substitution reactions that can yield sulfonamide derivatives, sulfonate esters, and other functionalized compounds.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, particularly enzymes. This interaction can inhibit enzyme activity, which is crucial in various biochemical pathways. For instance, it has been identified as a potential inhibitor of cdc2-like kinases (CLK), which are involved in cell cycle regulation and have been implicated in cancer progression .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on CLK family kinases (CLK1 to CLK4). By inhibiting these kinases, the compound can potentially disrupt cancer cell survival mechanisms, making it a candidate for cancer therapy .

Case Studies and Research Findings

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 2-Cyano-1-benzothiophene-3-sulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via chlorosulfonation of the benzothiophene precursor. A two-step approach involves (1) introducing the sulfonyl group using chlorosulfonic acid under controlled temperatures (0–5°C to prevent over-sulfonation) and (2) introducing the cyano group via nucleophilic substitution. Reaction efficiency is optimized by maintaining anhydrous conditions, using inert atmospheres (N₂/Ar), and monitoring reaction progress via TLC or HPLC. Purification via recrystallization (e.g., using dichloromethane/hexane) ensures high purity .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The benzothiophene ring protons appear as a multiplet (δ 7.5–8.5 ppm), while the sulfonyl chloride group causes deshielding of adjacent carbons (~δ 135–140 ppm for C-3).

- IR : Strong S=O stretches at ~1360 cm⁻¹ and 1180 cm⁻¹; C≡N stretch at ~2200 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z ≈ 255 (calculated for C₉H₅ClN₂O₂S₂) with fragmentation patterns corresponding to sulfonyl chloride cleavage .

Q. What handling precautions are critical for this compound due to its reactivity?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (Ar) at –20°C in amber glass vials. Use anhydrous solvents (e.g., dry DCM, THF) during reactions. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and fume hoods to avoid exposure to toxic HCl gas released during hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

- Methodological Answer : The cyano group at position 2 enhances the electrophilicity of the sulfonyl chloride via conjugation, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using Hammett parameters (σ⁺) can quantify this effect. For example, in peptide coupling, the reaction rate with primary amines increases by ~30% compared to non-cyano analogs. Density Functional Theory (DFT) calculations further predict charge distribution at the sulfur center .

Q. What strategies mitigate competing hydrolysis during sulfonylation reactions involving this compound?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates and reduce water activity.

- Scavengers : Add molecular sieves (3Å) or dehydrating agents (MgSO₄) to sequester trace water.

- Temperature Control : Conduct reactions at 0–4°C to slow hydrolysis while maintaining nucleophile reactivity.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect hydrolysis byproducts (e.g., sulfonic acid) and adjust conditions dynamically .

Q. How can researchers resolve contradictions in reported yields when using this compound for protein modification?

- Methodological Answer : Discrepancies often arise from differences in:

- Protein Solubility : Pre-treat proteins with denaturants (urea) or use zwitterionic surfactants (CHAPS) to improve accessibility.

- pH Optimization : Adjust reaction pH to 8.5–9.0 (borate buffer) to enhance nucleophilicity of lysine residues.

- Quenching Efficiency : Compare quenching methods (e.g., glycine vs. Tris buffer) to terminate reactions and minimize over-sulfonylation. Statistical tools like ANOVA can isolate critical variables .

Q. What mechanistic insights explain the compound’s selectivity in modifying cysteine versus lysine residues in proteomic studies?

- Methodological Answer : Sulfonyl chlorides preferentially react with thiols (cysteine) due to their higher nucleophilicity (pKa ~8.3 for –SH vs. ~10.5 for –NH₂). However, at pH >9, lysine residues become competitive. Computational modeling (e.g., MD simulations) can predict steric hindrance effects from the benzothiophene ring, which may limit access to buried cysteine residues. Experimental validation via site-directed mutagenesis or X-ray crystallography is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.